molecular formula C18H15N5O3S B1238569 1-[4-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]-3-(1,3,4-thiadiazol-2-yl)urea

1-[4-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]-3-(1,3,4-thiadiazol-2-yl)urea

Cat. No.: B1238569
M. Wt: 381.4 g/mol
InChI Key: VCYGYGXZDLJGCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-28426 is a member of pyrrolidines.

Scientific Research Applications

Synthesis and Pharmacological Activity

  • A study by Struga et al. (2007) explored the synthesis of urea and thiourea derivatives of 4-azatricyclo[5.2.2.0(2,6)]undec-8-ene-3,5-dione, evaluating their cytotoxicity, antimicrobial activity, and anti-HIV-1 activity. One compound, 1-(1,7,8,9,10-pentamethyl-3,5-dioxo-4-aza-tricyclo[5.2.1.0(2,6)]dec-8-en-4-yl)-3-phenyl-urea, demonstrated notable pharmacological activity on the central nervous system (CNS) of animals (Struga, Kossakowski, Kędzierska, Fidecka, & Stefanska, 2007).

Synthesis Techniques

  • Li and Chen (2008) developed an efficient method for synthesizing 1-(substituted)-3-(5-(substituted)-1,3,4-thiadiazol-2-yl) ureas using microwave irradiation. This method provided satisfactory yields and offered a time-efficient alternative to conventional heating techniques (Li & Chen, 2008).

Potential in Treating Chronic Myeloid Leukemia (CML)

  • Research by Li et al. (2019) focused on synthesizing 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4- thiadiazol-2-yl)urea derivatives, discovering compounds with potent activity against the human CML cell line K562. These compounds showed low cellular toxicity and effectively induced apoptosis through the PI3K/AKT signaling pathway, highlighting their potential as treatments for CML (Li, Chu, Fan, Zhang, Yao, Ning, Wang, Sun, Zhao, & Wen, 2019).

Antiviral Activity

Chemical Reactivity and Applications

  • Оkovytaya and Tarabara (2014) synthesized novel compounds from 2-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-ene-4-yl)propanoic acid, exploring their chemical reactivity and potential applications in creating polycyclic ureas (Оkovytaya & Tarabara, 2014).

Fungicidal and Antimicrobial Properties

Properties

Molecular Formula

C18H15N5O3S

Molecular Weight

381.4 g/mol

IUPAC Name

1-[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]-3-(1,3,4-thiadiazol-2-yl)urea

InChI

InChI=1S/C18H15N5O3S/c24-15-13-9-1-2-10(7-9)14(13)16(25)23(15)12-5-3-11(4-6-12)20-17(26)21-18-22-19-8-27-18/h1-6,8-10,13-14H,7H2,(H2,20,21,22,26)

InChI Key

VCYGYGXZDLJGCA-UHFFFAOYSA-N

SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)NC(=O)NC5=NN=CS5

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)NC(=O)NC5=NN=CS5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]-3-(1,3,4-thiadiazol-2-yl)urea
Reactant of Route 2
Reactant of Route 2
1-[4-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]-3-(1,3,4-thiadiazol-2-yl)urea
Reactant of Route 3
Reactant of Route 3
1-[4-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]-3-(1,3,4-thiadiazol-2-yl)urea
Reactant of Route 4
1-[4-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]-3-(1,3,4-thiadiazol-2-yl)urea
Reactant of Route 5
Reactant of Route 5
1-[4-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]-3-(1,3,4-thiadiazol-2-yl)urea
Reactant of Route 6
Reactant of Route 6
1-[4-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]-3-(1,3,4-thiadiazol-2-yl)urea

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